molecular formula C13H25NO2 B12840192 (R)-tert-Butyl 2-propylpiperidine-1-carboxylate

(R)-tert-Butyl 2-propylpiperidine-1-carboxylate

Cat. No.: B12840192
M. Wt: 227.34 g/mol
InChI Key: BSJFWSMKEACQPT-LLVKDONJSA-N
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Description

®-tert-Butyl 2-propylpiperidine-1-carboxylate is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-propylpiperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate and propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of ®-tert-Butyl 2-propylpiperidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions such as temperature, pressure, and pH. The product is then purified using large-scale chromatography or crystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-propylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-tert-Butyl 2-propylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-propylpiperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-Butyl 2-propylpiperidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its propyl group and tert-butyl ester moiety make it a valuable intermediate in organic synthesis and drug design .

Properties

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

tert-butyl (2R)-2-propylpiperidine-1-carboxylate

InChI

InChI=1S/C13H25NO2/c1-5-8-11-9-6-7-10-14(11)12(15)16-13(2,3)4/h11H,5-10H2,1-4H3/t11-/m1/s1

InChI Key

BSJFWSMKEACQPT-LLVKDONJSA-N

Isomeric SMILES

CCC[C@@H]1CCCCN1C(=O)OC(C)(C)C

Canonical SMILES

CCCC1CCCCN1C(=O)OC(C)(C)C

Origin of Product

United States

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